N'-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide
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Overview
Description
N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve additional steps such as column chromatography or distillation to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides and other oxidized derivatives.
Reduction: Amines and aldehydes or ketones.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, the hydrazone group can interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2,5-dimethoxyphenyl]methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-[4-fluorophenyl]methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide is unique due to its specific structural features, such as the hexyloxy group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C17H26N2O2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[(Z)-(2-hexoxyphenyl)methylideneamino]-2-methylpropanamide |
InChI |
InChI=1S/C17H26N2O2/c1-4-5-6-9-12-21-16-11-8-7-10-15(16)13-18-19-17(20)14(2)3/h7-8,10-11,13-14H,4-6,9,12H2,1-3H3,(H,19,20)/b18-13- |
InChI Key |
SLRYRVPXHWFDFT-AQTBWJFISA-N |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=N\NC(=O)C(C)C |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=NNC(=O)C(C)C |
Origin of Product |
United States |
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